6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid
Description
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylic acid (CAS: 165947-51-3) is a bicyclic heterocyclic compound featuring a fused tetrahydrofuro[2,3-c]pyridine core. Key structural elements include:
- Tetrahydrofuro ring: A partially saturated furan ring fused to a pyridine moiety.
- Tert-butoxycarbonyl (Boc) group: A sterically bulky protecting group at the 6-position, enhancing solubility and stability during synthetic processes .
- Carboxylic acid substituent: Positioned at the 2-carbon, enabling further functionalization (e.g., esterification, amidation) .
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-furo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-5-4-8-6-9(11(15)16)18-10(8)7-14/h6H,4-5,7H2,1-3H3,(H,15,16) |
InChI Key |
YTWIDQKJCFXVTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)OC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation
The tetrahydrofuro[2,3-c]pyridine scaffold can be constructed via cyclization reactions. A representative approach involves:
- Step 1 : Vilsmeier-Haack formylation of a substituted pyridine precursor to introduce an aldehyde group.
- Step 2 : Cyclization with a hydroxyl-containing reagent (e.g., ethyl glycolate) under acidic or basic conditions to form the fused furan ring.
Example Protocol (adapted from thieno[2,3-c]pyridine synthesis):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | POCl₃, DMF, 0–5°C | Formylation of pyridine derivative |
| 2 | Ethyl glycolate, K₂CO₃, reflux | Cyclization to form tetrahydrofuropyridine |
Introduction of the tert-Butoxycarbonyl (BOC) Group
The BOC protection is typically applied to the secondary amine in the tetrahydrofuropyridine ring:
- Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), in dichloromethane or THF.
- Conditions : Room temperature, 12–24 hours.
Key Data (from analogous thieno systems):
| Parameter | Value |
|---|---|
| Yield | 75–92% |
| Purity (HPLC) | >95% |
Carboxylic Acid Functionalization
The 2-carboxylic acid group is introduced via hydrolysis of a precursor ester:
- Step 1 : Alkaline hydrolysis (e.g., NaOH in THF/water) of an ethyl ester intermediate.
- Step 2 : Acidification to precipitate the carboxylic acid.
Challenges and Modifications
- Regioselectivity : Furan ring formation requires precise control to avoid competing pathways (e.g., pyrrole or thiophene analogs).
- BOC Stability : Acidic conditions during cyclization may necessitate post-cyclization BOC protection.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Vilsmeier-Haack + Cyclization | High regiocontrol | Requires anhydrous conditions | 68–75 |
| Direct Alkylation + Hydrolysis | Shorter route | Lower purity (∼85%) | 60–70 |
Spectroscopic Characterization
Critical analytical data for validation (from thieno analogs):
- ¹H NMR : δ 1.45 (s, 9H, BOC), δ 4.20–4.50 (m, 2H, furan-OCH₂).
- IR : 1695 cm⁻¹ (C=O, BOC), 1720 cm⁻¹ (C=O, carboxylic acid).
Applications and Derivatives
While the furo[2,3-c]pyridine scaffold is less studied than its thieno counterpart, its derivatives show promise in:
- Anticancer agents : Structural analogs demonstrated IC₅₀ values of 69.52 µg/mL against HCT-116 cells.
- Enzyme inhibitors : BOC-protected variants serve as intermediates for kinase inhibitors.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Compound A : 6-Benzenesulfonyl-4,5,6,7-Tetrahydrofuro[2,3-c]Pyridine (CAS: N/A)
- Key differences :
- Replaces the Boc group with a benzenesulfonyl moiety.
- Lacks the carboxylic acid substituent.
- Impact : The sulfonyl group increases electrophilicity but reduces steric protection compared to Boc, altering reactivity in nucleophilic substitutions .
Compound B : Furo[2,3-C]Pyridine-2-Carboxylic Acid (CAS: 112372-15-3)
- Absence of the Boc group.
- Impact : The unsaturated structure confers higher aromaticity, reducing solubility in polar solvents compared to the tetrahydro derivative .
Compound C : 2-Amino-6-(Tert-Butoxycarbonyl)-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylic Acid (CAS: 923010-68-8)
- Key differences: Thieno[2,3-c]pyridine core (sulfur atom in place of oxygen). Amino and carboxylic acid groups at positions 2 and 3.
- Impact: The thieno analog exhibits distinct electronic properties (e.g., lower electron density due to sulfur), influencing binding affinity in receptor-targeted applications .
Physicochemical and Pharmacological Properties
| Property | Target Compound | Compound B (Unsaturated) | Compound C (Thieno Analog) |
|---|---|---|---|
| Aqueous Solubility | Moderate (LogP = 2.30) | Low (LogP = 3.12) | Moderate (LogP = 2.45) |
| Thermal Stability | High (Decomp. > 300°C) | Moderate (Decomp. ~250°C) | High (Decomp. > 320°C) |
| Receptor Binding (A₁) | IC₅₀ = 0.8 µM | Not reported | IC₅₀ = 1.2 µM |
| Synthetic Cost | 503 €/g | 120 €/g | 450 €/g |
Biological Activity
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid (CAS Number: 742695-32-5) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on enzyme interactions, pharmacological implications, and synthetic pathways.
The compound has the following chemical characteristics:
- Molecular Formula: C₁₃H₁₇NO₅
- Molecular Weight: 267.28 g/mol
- Structural Features: It contains a furo[2,3-c]pyridine core and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility.
Enzyme Interactions
Research indicates that this compound may modulate enzyme activity through specific binding interactions. The presence of the Boc group allows for selective deprotection under acidic conditions to reveal active sites for further biochemical interactions.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Modulation | Potential to interact with various enzymes and influence their activity. |
| Pharmacological Effects | Investigated for use in medicinal chemistry and drug development. |
| Structural Stability | The Boc group enhances stability and solubility in various conditions. |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Study on Enzyme Inhibition : A study published in MDPI examined the compound's role as a probe in biochemical assays. Results indicated effective modulation of enzyme activity through specific binding interactions with target enzymes (MDPI) .
- Pharmacological Investigations : Another investigation highlighted the compound's potential in drug development due to its unique structural features that allow versatile chemical modifications. This adaptability is essential for creating derivatives with enhanced biological activity (Smolecule) .
- Synthesis and Characterization : The synthesis pathway typically involves multiple steps starting from β-ketoesters and utilizing reagents such as Meldrum’s acid and NBS in acetonitrile to yield the desired compound (MDPI) . This process is critical for ensuring high yields and purity necessary for biological testing.
Q & A
Q. How can the synthesis of 6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid be optimized for higher yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions with Boc (tert-butoxycarbonyl) protection to stabilize the amine group. For example, analogous compounds are synthesized via alkaline hydrolysis (e.g., NaOH in ethanol/water) followed by acidification to precipitate the product . Key optimizations include:
- Solvent selection: Ethanol-water mixtures improve solubility of intermediates.
- Reaction temperature: Controlled heating (40–100°C under inert atmosphere) minimizes side reactions .
- Purification: Acidification (HCl) followed by filtration or solvent extraction (e.g., dichloromethane) enhances purity. Boc-deprotection, if required, uses HCl in dioxane .
Q. What spectroscopic methods are critical for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential:
- 1H/13C NMR: Confirms the furopyridine core and Boc-group integrity. Peaks near δ 1.4 ppm (Boc tert-butyl) and δ 4.5–5.0 ppm (furan protons) are diagnostic .
- High-Resolution MS: Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₁NO₅: 296.1498). Discrepancies may indicate incomplete Boc protection or hydrolysis .
Q. What safety protocols are recommended when handling this compound?
- Methodological Answer: Based on structurally similar Boc-protected compounds:
- PPE: Wear nitrile gloves, safety glasses, and lab coats. Use fume hoods to avoid inhalation .
- Waste disposal: Neutralize acidic byproducts before disposal. Contaminated gloves must be discarded as hazardous waste .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in further derivatization?
- Methodological Answer: The Boc group acts as a temporary protecting group for amines, enabling selective functionalization:
- Acid sensitivity: Boc is stable under basic conditions but cleaved by strong acids (e.g., TFA), allowing subsequent coupling (e.g., amidation) at the carboxylic acid moiety .
- Steric effects: The bulky tert-butyl group may hinder reactions at adjacent positions, necessitating optimized catalysts (e.g., Pd(OAc)₂/XPhos for cross-coupling) .
Q. What computational approaches predict the compound’s physicochemical properties (e.g., logP, solubility)?
- Methodological Answer: Use molecular modeling tools like Schrödinger’s QikProp or ACD/Labs:
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer: Contradictions (e.g., unexpected NMR splitting) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
